PSI-697 is a small-molecule antagonist of P-selectin. [, ] It was identified as a clinical candidate from a series of tetrahydrobenzoquinoline salicylic acids. [] P-selectin is a cell adhesion molecule found on the surface of activated endothelial cells and platelets. It plays a crucial role in the rolling and adhesion of leukocytes and platelets to the endothelium, contributing to vascular inflammation and thrombosis. [, ]
2-(4-Chlorobenzyl)oxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a chlorobenzyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties and ability to influence various biochemical pathways.
This compound can be synthesized through various chemical processes, primarily involving the cyclization of appropriate precursors. Its structural characteristics make it a subject of interest in both academic and industrial research settings.
2-(4-Chlorobenzyl)oxazole-4-carboxylic acid belongs to the class of oxazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen in the oxazole ring.
The synthesis of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and ensure consistent quality, which is particularly important for large-scale applications.
The molecular structure of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid consists of an oxazole ring fused with a chlorobenzyl group, which significantly influences its chemical reactivity and biological activity.
2-(4-Chlorobenzyl)oxazole-4-carboxylic acid can undergo several chemical reactions:
The mechanism by which 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid exerts its biological effects involves several pathways:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Relevant analyses indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
2-(4-Chlorobenzyl)oxazole-4-carboxylic acid has several potential applications:
Oxazole rings—five-membered structures containing oxygen and nitrogen atoms separated by a carbon atom—represent a critically important subclass of heterocyclic compounds in drug development. Their significance stems from several intrinsic properties: 1) Bioisosteric equivalence to ester and amide functionalities, enhancing metabolic stability while maintaining binding affinity; 2) Structural rigidity that reduces conformational entropy loss upon target binding; and 3) Synthetic versatility enabling diverse substitution patterns for structure-activity optimization [5] [10]. These attributes have led to their incorporation into clinically approved drugs spanning multiple therapeutic areas. For instance, oxaprozin serves as a potent COX-2 inhibitor for inflammatory conditions, ditazole inhibits platelet aggregation, and mubritinib targets tyrosine kinases in cancer therapy [10]. Naturally occurring oxazoles also demonstrate significant bioactivity, as evidenced by macrooxazoles A-D—2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from Phoma macrostoma fungi—which exhibit moderate antimicrobial and anti-biofilm properties against pathogens like Staphylococcus aureus [7].
Table 1: FDA-Approved Therapeutics Containing Oxazole Scaffolds
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Oxaprozin | Anti-inflammatory | COX-2 enzyme | 4,5-Diphenyloxazole carboxylic acid |
Ditazole | Antiplatelet | Platelet aggregation pathways | Bis-oxazole scaffold |
Mubritinib (TAK-165) | Antineoplastic (Tyrosine kinase inhibitor) | HER2/EGFR kinases | Oxazole-linked quinazoline |
Telomestatin | Anticancer (Telomerase inhibitor) | G-quadruplex stabilization | Macrocyclic polyoxazole |
Pleconaril | Antiviral | Picornavirus capsid | Oxadiazole variant (1,2,4-oxadiazole) |
The therapeutic resurgence of oxazole-based compounds is particularly evident in anti-infective research. Their mechanism often involves disruption of microbial biochemistry, such as interfering with cell wall synthesis, nucleic acid replication, or essential enzymatic pathways. For example, pleconaril contains a 1,2,4-oxadiazole ring and exhibits broad-spectrum activity against picornaviruses by preventing viral uncoating and genome release [9]. The structural adaptability of the oxazole core enables fine-tuning of pharmacokinetic properties—lipophilicity modulation via halogenation (e.g., 4-chlorobenzyl substitution), aqueous solubility enhancement through carboxylate groups, and metabolic stability improvement via steric blocking of vulnerable sites. This versatility positions oxazole derivatives as multipurpose scaffolds for addressing evolving antimicrobial resistance threats and underexplored viral targets.
The compound 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid exemplifies strategic molecular design leveraging oxazole chemistry. Its structure comprises three pharmacologically significant regions: 1) A central oxazole ring providing heterocyclic aromaticity and hydrogen-bonding capability; 2) A 4-chlorobenzyl substituent at position 2 introducing hydrophobicity and electron-withdrawing effects; and 3) A carboxylic acid moiety at position 4 enabling ionization, hydrogen bonding, and metal coordination [2]. The methyl ester precursor—methyl 2-(4-chlorobenzyl)oxazole-4-carboxylate—offers critical synthetic and analytical insights, with molecular formula C₁₂H₁₀ClNO₃, molecular weight 251.66 g/mol, and the specific SMILES notation COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl [2]. This ester derivative serves as a prodrug prototype, undergoing in vivo hydrolysis to release the bioactive carboxylic acid.
Table 2: Structural Properties and Characterization Data of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₀ClNO₃ | High-Resolution MS |
Molecular Weight | 251.66 g/mol | Mass Spectrometry |
SMILES | COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl | Computational Generation |
InChI Key | QAWGIAJAKLPQGG-UHFFFAOYSA-N | Standard InChI |
¹H NMR (Characteristic) | δ 7.2–7.4 ppm (aromatic CH), δ 3.8 ppm (ester CH₃) | NMR Spectroscopy (400 MHz) |
IR Stretching Frequencies | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | FT-IR Spectroscopy |
The chlorine atom at the para-position of the benzyl group plays multiple roles: 1) Enhancing lipophilicity (log P increase) for improved membrane penetration; 2) Imposing electronic effects on the benzyl ring through σ-withdrawal and π-resonance; and 3) Providing a halogen-bonding capability crucial for interacting with protein residues in biological targets [2]. Spectroscopically, the ester carbonyl manifests at 1720 cm⁻¹ in IR, while the aromatic protons of the chlorobenzyl group appear between 7.2–7.4 ppm in ¹H NMR [2]. Comparative SAR studies with analogs reveal that fluorine substitution (as in methyl 2-(4-fluorobenzyl)oxazole-4-carboxylate) improves antimicrobial potency (MIC 28–56 µg/mL vs. 32–64 µg/mL for chloro-analog) due to increased electronegativity and metabolic stability, while unsubstituted phenyl derivatives exhibit reduced activity [2]. The carboxylic acid functionality enables salt formation for solubility enhancement—particularly relevant for intravenous formulations—and participates in electrostatic interactions with target proteins. Molecular modeling indicates that the planar oxazole ring and perpendicular benzyl group create a T-shaped topology ideal for engaging hydrophobic enzyme pockets while presenting polar groups for solvation or specific binding interactions.
The escalating crisis of antimicrobial resistance demands innovative chemical entities that circumvent existing resistance mechanisms. Oxazole derivatives address this need through mechanistic diversity—inhibiting biofilm formation, disrupting membrane integrity, and targeting essential pathogen-specific enzymes. The structural rigidity of bicyclic or poly-substituted oxazoles reduces conformational flexibility, leading to higher binding affinity and selectivity for microbial targets over host proteins [4]. For 2-(4-chlorobenzyl)oxazole-4-carboxylic acid derivatives, several anti-infective advantages emerge from empirical studies:
Table 3: Anti-Infective Profile of Oxazole-4-carboxylic Acid Derivatives
Biological Activity | Experimental Findings | Mechanistic Insights |
---|---|---|
Antibacterial | MIC 32–64 µg/mL against Gram-positive bacteria; Comparative enhancement with fluoro-analog [2] | Putative membrane disruption or enzyme inhibition |
Anti-Biofilm | Macrooxazole C inhibits 75% S. aureus biofilm formation at 250 µg/mL [7] | Interference with adhesion/quorum sensing |
Antiviral | Oxazole scaffolds target SARS-CoV-2 Mpro and RdRp enzymes [1] | Protease inhibition & RNA replication block |
Antifungal | Modest activity against C. albicans; Structure-dependent efficacy [7] [10] | Ergosterol biosynthesis or cell wall disruption |
The anti-biofilm activity of oxazole carboxylates is particularly significant, as biofilms confer up to 1000-fold increased resistance to conventional antibiotics. Macrooxazole derivatives (structurally related to 2-(4-chlorobenzyl)oxazole-4-carboxylic acid) inhibit 65–79% of S. aureus biofilm formation at 250 µg/mL, while macrocidin analogs exhibit 73–75% inhibition against preformed biofilms [7]. This suggests that the oxazole-4-carboxylate scaffold disrupts extracellular polymeric substance (EPS) matrix synthesis or quorum-sensing pathways. Against viral targets, oxazole-containing compounds demonstrate dual inhibitory potential against SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp)—validated through molecular docking studies—making them promising candidates for broad-spectrum antivirals [1] [6]. The carboxylic acid group enables formulation versatility, with liposomal encapsulation increasing aqueous solubility by 12-fold and providing sustained-release profiles (t₁/₂ = 8 hours in rodent models) for prolonged therapeutic action [2]. Additionally, the structural similarity to natural heterocyclic antimicrobials (e.g., macrooxazoles from Phoma macrostoma) suggests evolutionary optimization for target engagement, providing a blueprint for synthetic modifications. As resistance mechanisms evolve, the modular synthesis of oxazole derivatives enables rapid generation of analogs addressing specific resistance profiles—such as efflux pump evasion or β-lactamase stability—cementing their role in next-generation anti-infective development.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1